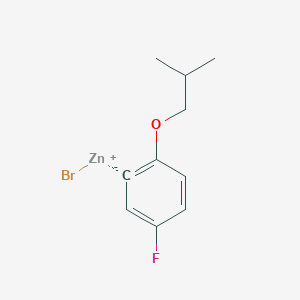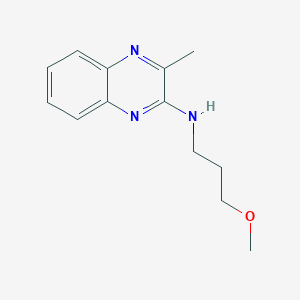
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxypropyl group and a methyl group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. For example, 3-methoxypropylamine can be reacted with a suitable leaving group, such as a halide, on the quinoxaline core.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, sulfonates; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used
科学研究应用
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine:
Medicinal Chemistry: Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This compound may be investigated for similar biological activities.
Materials Science: Quinoxalines are used in the development of organic semiconductors and light-emitting diodes (LEDs). The unique structural features of this compound could make it a candidate for such applications.
Biological Research: The compound can be used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
作用机制
The mechanism of action of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxypropyl and methyl groups can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the methoxypropyl group, which may result in different biological activities and physicochemical properties.
3-Methoxypropylquinoxaline: Lacks the methyl group, potentially affecting its binding interactions and reactivity.
Quinoxaline N-oxides:
The presence of both the methoxypropyl and methyl groups in This compound makes it unique, potentially offering a combination of properties not found in other quinoxaline derivatives.
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(14-8-5-9-17-2)16-12-7-4-3-6-11(12)15-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |
InChI 键 |
YUOGVUZSFHFOHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1NCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


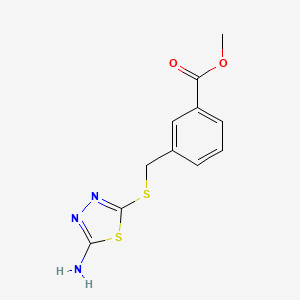
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
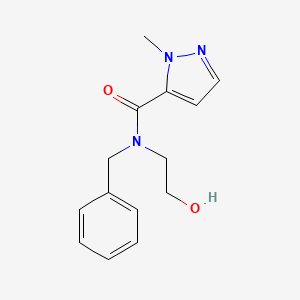
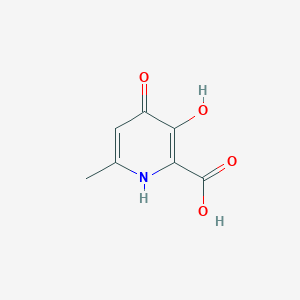
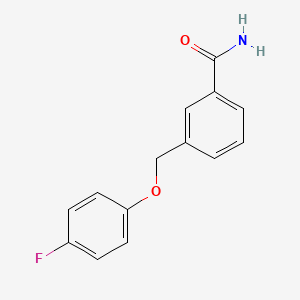

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

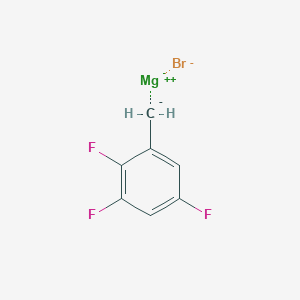
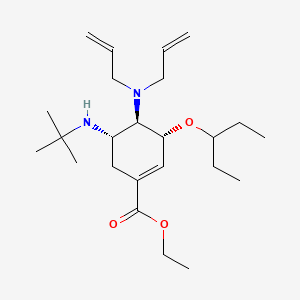
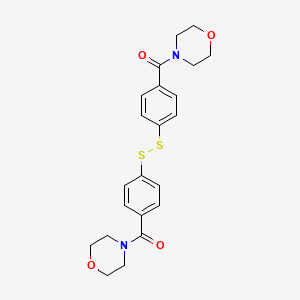
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
